molecular formula C23H25N5O4 B2439337 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-65-2

2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2439337
CAS RN: 538319-65-2
M. Wt: 435.484
InChI Key: GZIJWCQAFXIXST-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have a structure characterized by a triazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the reduction of the nitro group accompanied by the aromatization of the dihydropyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties .

Scientific Research Applications

Synthesis and Biological Evaluation

Triazolopyrimidines, such as the compound , are synthesized through multistep chemical reactions involving various reagents and catalysts. These compounds are characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. Researchers focus on their potential biological activities, including antimicrobial, antioxidant, and anticancer properties. For example, a study by Gilava et al. (2020) demonstrated the synthesis of a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. The compounds were synthesized using the Biginelli protocol and characterized by spectroscopic techniques (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).

Antituberculous Potential

Some triazolopyrimidine derivatives are investigated for their potential as antituberculous agents. The structural analogs of these compounds are synthesized through three-component condensations involving aromatic or heteroaromatic aldehydes, β-dicarbonyl compounds, and amines. Their tuberculostatic activity is evaluated to determine their efficacy against tuberculosis. Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent using this method, showing the potential of triazolopyrimidines in treating tuberculosis (Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, & V. Charushin, 2019).

Mechanism of Action

Target of Action

The compound, 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known to be microtubule-active , suggesting that their primary targets are microtubules, which play a crucial role in cell division and intracellular transport .

Mode of Action

Microtubule-active agents typically bind to tubulin, the protein subunit of microtubules, and disrupt their dynamics . This can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells .

Biochemical Pathways

The compound’s interaction with microtubules affects the mitotic spindle assembly, a critical process in cell division . This disruption can trigger the spindle assembly checkpoint, halting the cell cycle at the metaphase-anaphase transition and leading to cell death . The compound may also impact other cellular processes dependent on microtubule dynamics, such as intracellular transport .

Pharmacokinetics

The study of similar compounds has led to the prioritization of two congeners for in vivo pharmacokinetics (pk), tolerability, and efficacy studies . This suggests that these compounds may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which impact their bioavailability .

Result of Action

The primary result of the compound’s action is the disruption of microtubule dynamics, leading to cell cycle arrest and cell death . This makes it a potential candidate for treating diseases characterized by rapid cell division, such as cancer .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-5-32-16-9-6-14(7-10-16)20-19(21(24)29)13(2)25-23-26-22(27-28(20)23)15-8-11-17(30-3)18(12-15)31-4/h6-12,20H,5H2,1-4H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIJWCQAFXIXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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